1,2-dimethyl (1S,2R)-1-phenylcyclopropane-1,2-dicarboxylate
Description
1,2-Dimethyl (1S,2R)-1-phenylcyclopropane-1,2-dicarboxylate is a cyclopropane-derived dicarboxylate ester characterized by its stereochemistry (1S,2R) and a phenyl substituent on the cyclopropane ring. This compound is structurally distinct due to the rigid cyclopropane framework and the electron-withdrawing ester groups, which influence its reactivity and physical properties. Its synthesis typically involves stereoselective methods, such as enzymatic desymmetrization or chiral auxiliary-assisted cyclopropanation, to achieve the desired configuration .
Properties
Molecular Formula |
C13H14O4 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
dimethyl (1S,2R)-1-phenylcyclopropane-1,2-dicarboxylate |
InChI |
InChI=1S/C13H14O4/c1-16-11(14)10-8-13(10,12(15)17-2)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3/t10-,13+/m0/s1 |
InChI Key |
UAOJFWUVNVCTPQ-GXFFZTMASA-N |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@]1(C2=CC=CC=C2)C(=O)OC |
Canonical SMILES |
COC(=O)C1CC1(C2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation via Sodium Hydride-Catalyzed Reactions in Dimethylformamide
One classical approach to prepare 1,2-dimethyl (1S,2R)-1-phenylcyclopropane-1,2-dicarboxylate involves the reaction of appropriate substituted esters with sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF). This method is based on the generation of carbanion intermediates that undergo intramolecular cyclization to form the cyclopropane ring with stereochemical control.
-
- Reactants such as (-)-menthyl methacrylate and carbomethoxy methyl dimethyl phosphate are combined in DMF.
- Sodium hydride (50% purity) is added as a base catalyst.
- The reaction is conducted at controlled temperatures (25°C to 45°C) for periods ranging from 2.5 to 12 hours under nitrogen atmosphere.
- The reaction mixture is then worked up by reduction and acetolysis to isolate the cyclopropane diester products.
- Diastereomeric ratios are analyzed by preparative vapor phase chromatography.
-
- The method allows for the formation of cis and trans isomers, with conditions optimized to favor the (1S,2R) stereochemistry.
- The reaction proceeds via an eliminative cyclopropanation mechanism, where stereochemistry is influenced by the substrate and reaction conditions.
Multi-Step Synthesis Starting from Styrene Derivatives and Oxidation
Another approach involves a multi-step synthetic route beginning with styrene derivatives:
Step 1: Oxidation of Styrene to 1-Phenyl-1,2-Ethanediol
- Styrene is oxidized using m-chloroperbenzoic acid to yield 1-phenyl-1,2-ethanediol.
Step 2: Conversion to Bis(methanesulfonate) Ester
- The diol reacts with methanesulfonyl chloride to form a bis(methanesulfonate) ester intermediate.
Step 3: Cyclopropanation to Dimethyl 2-Phenylcyclopropane-1,1-dicarboxylate
- Further reaction steps convert the intermediate to the target cyclopropane dicarboxylate ester.
-
- These steps typically involve controlled temperatures and inert atmospheres.
- Use of specific catalysts such as tantalum(V) chloride (TaCl5) facilitates ring closure and substitution reactions.
-
- The cyclopropane ring formation proceeds through nucleophilic substitution and ring closure mechanisms.
- Quantum chemical calculations indicate activation barriers around 14.56 kcal/mol for ring-opening and rearrangement steps in related systems, supporting the feasibility of the transformations under mild conditions.
TaCl5-Mediated Reactions and Aromatic Aldehyde Coupling
A novel preparation strategy involves the reaction of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate with aromatic aldehydes in the presence of tantalum(V) chloride:
-
- Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate (1 mmol) is combined with 2 equivalents of aromatic aldehyde and 1-2 equivalents of TaCl5 in 1,2-dichloroethane at 0°C to room temperature.
- The mixture is stirred for 18-24 hours under an inert atmosphere.
- Hydrolysis and work-up yield substituted tetrahydronaphthalene derivatives with cis stereochemistry.
-
- The key step involves the opening of the cyclopropane ring facilitated by TaCl5, followed by nucleophilic attack on the aldehyde.
- The hydroxyl group formed is substituted by chlorine via an SN2 mechanism under TaCl5 influence.
- This method provides access to functionalized cyclopropane derivatives and related carbocycles with good yields (~81% in some cases).
-
- The reaction tolerates various aromatic aldehydes, including halogenated and methyl-substituted benzaldehydes.
- The method allows for structural diversification and stereochemical control.
Crystallization and Purification Techniques
- After synthesis, purification is typically achieved by chromatographic techniques or recrystallization.
- Crystallization conditions are optimized by selecting appropriate solvents (e.g., dichloromethane, chloroform) and anti-solvents at controlled temperatures (0-5°C) to obtain crystalline forms with high purity and defined stereochemistry.
- Quantum chemical studies using B3LYP/6-31G(d)/LanL2DZ methods have elucidated the energy profiles of cyclopropane ring-opening and rearrangement in related systems, supporting the mechanistic proposals for TaCl5-mediated reactions.
- Experimental variations in solvent composition and temperature have demonstrated significant effects on stereoselectivity and yield, particularly in NaH-catalyzed cyclopropanations.
- The use of different aromatic aldehydes in TaCl5-mediated reactions provides a versatile platform for synthesizing diverse substituted cyclopropane derivatives with potential applications in medicinal chemistry.
- Crystallization protocols have been optimized to isolate specific stereoisomers, crucial for applications requiring stereochemical purity.
The preparation of 1,2-dimethyl (1S,2R)-1-phenylcyclopropane-1,2-dicarboxylate is achievable through several well-established and innovative methods. Sodium hydride-catalyzed cyclopropanation in DMF offers a classical route with stereochemical control, while multi-step synthesis from styrene derivatives provides a modular approach. The TaCl5-mediated reaction with aromatic aldehydes represents a novel and efficient method to access functionalized cyclopropane derivatives with high stereoselectivity and yield. These methods, supported by mechanistic insights and optimized purification techniques, form a comprehensive toolkit for the synthesis of this stereochemically complex compound.
Chemical Reactions Analysis
Types of Reactions
1,2-dimethyl (1S,2R)-1-phenylcyclopropane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) in an appropriate solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO₄ can yield carboxylic acids, while reduction with LiAlH₄ can produce alcohols .
Scientific Research Applications
1,2-dimethyl (1S,2R)-1-phenylcyclopropane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-dimethyl (1S,2R)-1-phenylcyclopropane-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Cyclopropane Dicarboxylates
The stereochemistry of cyclopropane derivatives significantly impacts their properties. For example:
- Dimethyl (1R,2R)-cyclopropane-1,2-dicarboxylate (CAS 826-35-7) exhibits a trans configuration, resulting in a melting point of 95°C and distinct NMR shifts (δ 3.68 ppm for methoxy groups) compared to the cis isomer .
- Dimethyl cis-1,2-cyclopropanedicarboxylate (CAS 826-34-6) has a lower melting point (liquid at room temperature) and altered reactivity in ring-opening reactions due to strain differences .
Substituent Variations
- 3-Methyl-trans-1,2-cyclopropanedicarboxylate (CAS 28363-79-3) introduces a methyl group on the cyclopropane ring, increasing steric hindrance and reducing solubility in polar solvents. Its molecular weight (172.18 g/mol) and IR absorption at 1732 cm⁻¹ (C=O) differ from the phenyl-substituted analog .
- Fluorinated analogs (e.g., rel-(1S,2R)-1-benzyl 2-ethyl 1-allyl-2-fluorocyclopropane-1,2-dicarboxylate) exhibit enhanced electrophilicity due to the fluorine atom, with a distinct MS peak at m/z 421.1 ([M+H]⁺) .
Non-Cyclopropane Dicarboxylates
- Dibutyl benzene-1,2-dicarboxylate lacks the cyclopropane ring but shares ester functionalities. It demonstrates higher thermal stability (decomposes above 200°C) and is used in polymer plasticization .
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